molecular formula C19H17F3N4 B2865756 2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380081-41-2

2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2865756
CAS No.: 2380081-41-2
M. Wt: 358.368
InChI Key: ZMAYIJWASVFWAD-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyridinyl, azetidinyl, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-9-23-18(14)25-10-13(11-25)26-16-6-2-1-5-15(16)24-17(26)12-7-8-12/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAYIJWASVFWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=C(C=CC=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the azetidinyl group, and the attachment of the pyridinyl and cyclopropyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

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